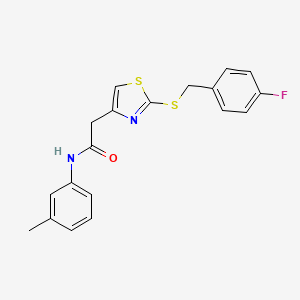

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS2/c1-13-3-2-4-16(9-13)21-18(23)10-17-12-25-19(22-17)24-11-14-5-7-15(20)8-6-14/h2-9,12H,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWFWMQGOBBMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as follows:

- Core Structure : Thiazole ring

- Substituents :

- 4-fluorobenzyl thio group

- m-tolyl acetamide moiety

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Research indicates that various synthetic pathways can yield high purity and yield of the desired compound, facilitating further biological evaluations.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial survival.

Antiparasitic Activity

Recent studies have highlighted the potential trypanocidal properties of thiazole derivatives. For example, compounds similar to This compound have demonstrated inhibitory concentrations (IC50 values) in the low micromolar range against Trypanosoma brucei, suggesting a viable therapeutic avenue for treating diseases such as sleeping sickness .

Anticancer Activity

Thiazole compounds are also being investigated for their anticancer properties. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The specific pathways affected often include the p53 pathway and caspase activation, which are crucial in cancer cell death.

Case Studies

- Trypanocidal Activity : A study evaluated several thiazole derivatives, including those structurally related to our compound. The results indicated IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei, showcasing their potential as effective treatments for trypanosomiasis .

- Antimicrobial Efficacy : Another investigation demonstrated that a related thiazole compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL .

- Anticancer Effects : A recent publication reported that thiazole derivatives could inhibit the proliferation of human cancer cells, with one compound reducing cell viability by over 70% at a concentration of 5 μM after 48 hours of treatment .

The biological activities of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly targeting kinases or other critical enzymes involved in cellular processes.

- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors (e.g., serotonin receptors), influencing downstream signaling pathways.

- Cell Cycle Interference : The ability to disrupt normal cell cycle progression is a common feature among anticancer agents derived from thiazole structures.

Scientific Research Applications

Research indicates that compounds with thiazole structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Thiazole derivatives have been shown to possess antibacterial and antifungal activities. For instance, studies have reported that certain thiazole compounds can inhibit the growth of various pathogens by disrupting cellular functions or inhibiting enzyme activity .

- Anticancer Potential : Some thiazole derivatives demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Neuroprotective Effects : In silico studies suggest that compounds similar to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in various therapeutic contexts:

- Anticancer Activity :

- Antimicrobial Efficacy :

- Neuroprotective Properties :

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves three key steps:

- Thiazole ring formation via cyclization of thiourea derivatives with halogenated acetic acids under basic conditions .

- Introduction of the 4-fluorobenzylthio group through nucleophilic substitution using 4-fluorobenzyl halides.

- Acetamide functionalization via alkylation with m-tolylamine intermediates .

Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates and yields .

- Catalysts : Use of triethylamine or DMAP improves regioselectivity in substitution reactions .

- Temperature control : Stepwise heating (e.g., 60–80°C for thiazole formation, room temperature for alkylation) minimizes side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key structural features do they confirm?

Q. What preliminary biological screening data exist for this compound, and how do they compare to structurally similar derivatives?

- Antimicrobial activity : Moderate activity against Gram-positive bacteria (MIC ~16 µg/mL) compared to analogs with 4-chlorobenzyl groups (MIC ~8 µg/mL) .

- Cytotoxicity : IC₅₀ values of ~50 µM in MCF-7 cells, weaker than triazole-containing derivatives (IC₅₀ ~20 µM) .

- Mechanistic insights : Thiazole-thioether motifs may disrupt bacterial membrane integrity, while acetamide groups enhance solubility for cellular uptake .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer potency of this compound?

Methodological approach :

- Substituent variation : Synthesize derivatives with halogen (Cl, Br) or electron-withdrawing groups (NO₂) on the benzyl ring to enhance electrophilicity .

- Scaffold hybridization : Integrate triazole or pyridazine moieties (e.g., replacing m-tolyl with p-tolyl-triazole) to target kinase enzymes .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for cancer-related targets like EGFR or Topoisomerase II .

Q. Key parameters :

Q. How do conflicting solubility and stability data for this compound in aqueous buffers impact formulation strategies?

Contradictions in evidence :

Q. Resolution strategies :

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via inclusion complexes .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability and reduce degradation .

- pH adjustment : Stabilize in citrate buffer (pH 4.5) to minimize hydrolysis of the acetamide group .

Q. What experimental approaches can resolve discrepancies in reported biological activities across different assays?

Case example : Conflicting IC₅₀ values in cytotoxicity assays (e.g., 50 µM vs. 100 µM in HepG2 cells). Root cause analysis :

Q. Standardization steps :

- Cross-validation : Repeat assays using identical protocols (e.g., ATP-based CellTiter-Glo) .

- Positive controls : Include reference compounds (e.g., doxorubicin) to normalize inter-experimental variability .

- Orthogonal assays : Confirm activity via apoptosis markers (e.g., Annexin V/PI staining) .

Q. How can computational chemistry guide the optimization of metabolic stability for this compound?

Key methodologies :

- Metabolite prediction : Use software (e.g., MetaSite) to identify vulnerable sites (e.g., thioether oxidation) .

- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to mitigate drug-drug interactions .

- QSAR modeling : Correlate substituent effects (e.g., fluorination) with half-life in human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.